molecular formula C13H9N5S B12728455 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate CAS No. 133280-20-3

1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate

Cat. No.: B12728455
CAS No.: 133280-20-3
M. Wt: 267.31 g/mol
InChI Key: WTGYVFDUTYYQNV-UHFFFAOYSA-N
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Description

1-(Phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a benzyl group at the 1-position and a thiocyanate (-SCN) group at the 5-position.

Properties

CAS No.

133280-20-3

Molecular Formula

C13H9N5S

Molecular Weight

267.31 g/mol

IUPAC Name

(1-benzylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate

InChI

InChI=1S/C13H9N5S/c14-9-19-12-7-15-13-11(17-12)6-16-18(13)8-10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

WTGYVFDUTYYQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=C(N=C3C=N2)SC#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the reaction of a pyrazolo[3,4-b]pyrazine derivative with a thiocyanate source under specific conditions. One common method involves the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile, followed by stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as DABCO, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with multiple biological targets, making it a candidate for drug development.

1.1. Neuropharmacology

Research indicates that derivatives of pyrazolo compounds can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. This receptor is implicated in cognitive processes and is a target for treating conditions such as Alzheimer's disease and schizophrenia . The ability to enhance M1 receptor activity could lead to improved cognitive function and reduced symptoms associated with these disorders.

1.2. Antitumor Activity

Compounds similar to 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate have demonstrated anti-tumor properties by inhibiting enzymes that promote tumor growth, such as thymidine phosphorylase. This inhibition can suppress tumor proliferation and metastasis, suggesting a potential role in cancer therapy .

Pharmacological Properties

The pharmacological profile of this compound includes several key properties that contribute to its therapeutic potential:

  • Antioxidant Activity : Pyrazolo compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : Some derivatives have anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • CNS Activity : Given their interaction with neurotransmitter systems, these compounds may also be effective in managing central nervous system disorders.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological effects. Modifications to the pyrazolo scaffold can lead to variations in potency and selectivity against specific targets:

ModificationEffect on Activity
Substitution on the phenyl ringAlters binding affinity to receptors
Changes in thiocyanate groupAffects metabolic stability
Variations in the pyrazolo coreInfluence on cytotoxicity

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo compounds in various applications:

  • A study demonstrated that pyrazolo derivatives exhibited significant inhibition of thymidine phosphorylase, leading to reduced tumor growth in vitro and in vivo models .
  • Another investigation into M1 receptor modulation showed promising results for cognitive enhancement in animal models, supporting further exploration into treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[3,4-b]pyrazine/pyridine scaffold is common among analogs, but substituent diversity drives functional differences:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (Da) Key Properties/Applications
Target Compound Pyrazolo[3,4-b]pyrazine 1-Benzyl, 5-thiocyanate Not explicit ~280 (estimated) Potential reactivity via -SCN group
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide HCl (CAS 256499-19-1) Pyrazolo[3,4-b]pyridine 1-(2-Fluorobenzyl), 3-carboxamide C₁₆H₁₃ClFN₅O 353.76 Intermediate in drug synthesis
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1211409-49-2) Pyrazolo[3,4-b]pyridine 1-Benzyl, 3-methyl, 5-amine C₁₄H₁₄N₄ 238.29 pKa 5.12; moderate basicity
3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium Thiocyanate Pyrazolo[3,4-d]pyridazinium 2-(4-Methylphenyl), thiocyanate co-ion C₁₅H₁₇N₄⁺·NCS⁻ 323.40 Planar cation; N–H···N hydrogen bonds

Key Observations:

  • Fluorinated analogs (e.g., 2-fluorobenzyl in CAS 256499-19-1) may exhibit improved metabolic stability due to reduced oxidative metabolism .
  • Hydrogen Bonding : The thiocyanate in the pyrazolo-pyridazinium salt () participates in N–H···N interactions, suggesting similar behavior in the target compound, which could influence crystal packing or target binding .

Biological Activity

1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate, a compound with the molecular formula C13H9N5SC_{13}H_9N_5S, has garnered attention for its potential biological activities. Despite limited literature specifically addressing this compound, related pyrazolo derivatives have been extensively studied for their pharmacological properties. This article aims to synthesize available data on the biological activity of this compound, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C13H9N5SC_{13}H_9N_5S
  • SMILES Notation : C1=CC=C(C=C1)CN2C3=NC=C(N=C3C=N2)SC#N
  • InChIKey : WTGYVFDUTYYQNV-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+268.06514157.1
[M+Na]+290.04708172.3
[M+NH4]+285.09168162.0
[M+K]+306.02102161.1
[M-H]-266.05058152.9

This data provides insights into the compound's mass spectrometry behavior, which is crucial for identifying its biological interactions.

Antitumor Properties

The pyrazolo[3,4-b] series has demonstrated significant antitumor activity in various studies. For instance, related compounds have been shown to induce apoptosis in cancer cells with effective concentrations (EC50) ranging from 30 to 700 nM . The ability of these compounds to inhibit cell growth suggests that this compound may also exhibit similar properties.

The mechanism through which pyrazolo derivatives exert their biological effects often involves interference with cellular signaling pathways associated with cancer proliferation and survival. They may act as inhibitors of specific kinases or modulate apoptotic pathways, leading to increased cancer cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of pyrazolo compounds. Variations in substituents on the pyrazolo ring can significantly impact their biological activity. For example, modifications in the thiocyanate group or the phenylmethyl moiety could enhance or reduce antitumor potency and selectivity against cancer cell lines.

Case Studies and Experimental Findings

While specific case studies on this compound are sparse, related research provides valuable insights:

  • Apoptosis Induction : A study reported that N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines induced apoptosis in various human solid tumor cell lines with EC50 values as low as 30 nM . This suggests that similar structural motifs in our compound may yield comparable effects.
  • Antimicrobial Activity : Research on other pyrazolo derivatives has indicated potential antimicrobial properties, hinting at a broader spectrum of biological activities that might also apply to our compound .

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